molecular formula C7H13Br B2936858 (4-Bromobutyl)cyclopropane CAS No. 108294-64-0

(4-Bromobutyl)cyclopropane

Cat. No. B2936858
CAS RN: 108294-64-0
M. Wt: 177.085
InChI Key: MNOCGYQGBQULQR-UHFFFAOYSA-N
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Description

“(4-Bromobutyl)cyclopropane” is a chemical compound with the CAS Number: 108294-64-0 . It is used in various chemical reactions and can be sourced from several suppliers .


Synthesis Analysis

The synthesis of cyclopropane structures often involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process yields structurally various bromomethyl cyclopropane products .


Molecular Structure Analysis

Cyclopropane is a type of cycloalkane with a molecular formula of C3H6, consisting of three carbon atoms connected to form a cyclic structure . The conformational analysis of cycloalkanes, including cyclopropane, is a significant area of study in organic chemistry .


Chemical Reactions Analysis

Cyclopropane, including small cycloalkanes, behaves differently than alkanes. A UV-induced substitution reaction occurs with cyclopropane as it does with non-cyclic alkanes . When bromine is added to cyclopropane, tribromopropane is formed .


Physical And Chemical Properties Analysis

Cycloalkanes, including cyclopropane, have the general formula CnH2n . They are saturated hydrocarbons, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms . Cycloalkanes have higher melting points and densities compared to their acyclic counterparts .

Scientific Research Applications

Synthesis of Spiro-cyclopropane Derivatives

Cyclopropane-containing natural products are significant in medical and agricultural applications. An efficient synthetic route to spiro-cyclopropane derivatives, using 2-bromobutyrolactone as a synthon, has been developed. This method facilitates the creation of functionalized spiro-cyclopropane compounds with potential for complex cyclic natural and non-natural product synthesis (Zhao, 2005).

Cyclopropane as a Precursor for Cycloaddition Reactions

Cyclopropane derivatives, such as diethyl 2-aryl-3-(trifluoroacetyl)cyclopropane-1,1-dicarboxylates, have been synthesized and identified as important precursors for cycloaddition reactions. These reactions are fundamental in creating compounds with trans configuration, demonstrating the versatility of cyclopropane in organic synthesis (Romanov et al., 2020).

Enantioselective Cyclopropanation

Enantioselective cyclopropanation, a reaction producing heavily substituted cyclopropane esters, has been achieved with high yields and enantioselectivity. This method allows for the preparation of complex products, underscoring the significance of cyclopropane in stereoselective synthesis (Del Fiandra et al., 2012).

Conversion to Oxepines and Pyranosides

Cyclopropane-fused carbohydrates can be converted into oxepines and 2-C-branched pyranosides. This conversion showcases the application of cyclopropane in carbohydrate chemistry and the synthesis of diverse carbohydrate mimetics (Hewitt & Harvey, 2010).

Biological Activity of Cyclopropane Derivatives

Cyclopropanecarboxylic acid derivatives show promising biological activities, including herbicidal and fungicidal properties. These findings highlight the potential of cyclopropane derivatives in developing bioactive compounds (Tian et al., 2009).

Ring Closure Reactions

Cyclopropane lactones have been synthesized through Michael initiated ring closure reactions, demonstrating the role of cyclopropane in forming functionalized compounds with potential applications in various fields (Farin˜a et al., 1987).

Double C-H Activation

A method for synthesizing cyclopropanes through double C-H activation has been developed. This process underscores the importance of cyclopropane in the synthesis of bioactive molecules, including drugs like lemborexant (Clemenceau et al., 2020).

Stereoselective Cyclopropanation

Stereoselective cyclopropanation reactions play a crucial role in the synthesis of cyclopropane-containing compounds, which are key structural elements in natural and unnatural products (Lebel et al., 2003).

Drug Molecule Synthesis

The cyclopropyl fragment is increasingly used in drug development, with the cyclopropane ring offering unique properties that enhance potency and reduce off-target effects in drugs (Talele, 2016).

Mechanism of Action

Target of Action

Cyclopropane derivatives are known to interact with a variety of biological targets due to their unique structural and chemical properties . The specific targets would depend on the functional groups attached to the cyclopropane ring and the biological context in which the compound is used.

Mode of Action

The mode of action of (4-Bromobutyl)cyclopropane is likely to involve its interaction with its target via the cyclopropane ring. Cyclopropane derivatives are known to undergo reactions with carbenes, leading to the formation of cyclopropane structures . This reaction is stereospecific, meaning it retains the stereochemistry of the double bond . The bromobutyl group could potentially undergo nucleophilic substitution reactions at the benzylic position .

Biochemical Pathways

For instance, they can be synthesized through the reaction of carbenes with the double bond in alkenes or cycloalkenes . The resulting cyclopropane structures are highly reactive and are present in numerous biological compounds .

Pharmacokinetics

Cyclopropane derivatives are generally known to have good bioavailability due to their lipophilicity . The bromobutyl group could potentially affect the compound’s pharmacokinetic properties, but specific details would require experimental determination.

Result of Action

For instance, they can impose conformational restrictions on molecules, fixing the positions of the pendant pharmacophores and leading to improved interactions with the target protein .

Action Environment

The action of (4-Bromobutyl)cyclopropane can be influenced by various environmental factors. For instance, the reaction of carbenes with alkenes to form cyclopropanes is known to be influenced by the reaction conditions . Additionally, the stability of the compound could be affected by factors such as temperature, pH, and the presence of other chemical species.

Safety and Hazards

Cyclopropane is highly explosive, limiting its use . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and avoid inhalation of vapors or mist .

Future Directions

Cyclopropane attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties . This structural motif is widespread in natural products, and is usually essential for biological activities . Therefore, the study and application of cyclopropane and its derivatives, such as “(4-Bromobutyl)cyclopropane”, are expected to continue to be a significant area of research in the future .

properties

IUPAC Name

4-bromobutylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c8-6-2-1-3-7-4-5-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCGYQGBQULQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromobutyl)cyclopropane

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